molecular formula C15H15N5OS B11055821 (2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide

(2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide

Cat. No.: B11055821
M. Wt: 313.4 g/mol
InChI Key: QRNFTJIBNVHBPG-CNHKJKLMSA-N
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Description

2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring via a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with a thiophene derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and scalability. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its binding affinity and specificity. The hydrazinecarboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • **2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE
  • **2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE

Uniqueness

What sets 2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both benzimidazole and thiophene rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

[(E)-[4-(benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylideneamino]urea

InChI

InChI=1S/C15H15N5OS/c1-10-11(6-12(22-10)7-18-19-15(16)21)8-20-9-17-13-4-2-3-5-14(13)20/h2-7,9H,8H2,1H3,(H3,16,19,21)/b18-7+

InChI Key

QRNFTJIBNVHBPG-CNHKJKLMSA-N

Isomeric SMILES

CC1=C(C=C(S1)/C=N/NC(=O)N)CN2C=NC3=CC=CC=C32

Canonical SMILES

CC1=C(C=C(S1)C=NNC(=O)N)CN2C=NC3=CC=CC=C32

Origin of Product

United States

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